methyl 2-methanesulfonylpyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methylsulfonylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-6(10)5-3-8-7(9-4-5)14(2,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHSAOUKBOTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694268 | |
| Record name | Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-49-9 | |
| Record name | Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- The precursor, methyl 2-methylsulfanyl-pyrimidine-5-carboxylate, is synthesized through the aromatization of a dihydropyrimidine intermediate using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methylene chloride or toluene, at temperatures ranging from 25°C to 150°C, preferably around 65–70°C. The reaction progress is monitored by thin-layer chromatography (TLC), and the crude product is purified via crystallization in isopropanol (IPA).
Oxidation to Methanesulfonyl Derivative
The methylthio group is oxidized to the methanesulfonyl group using various oxidizing agents. Preferred oxidants include organic peroxy compounds such as:
- m-Chloroperbenzoic acid (mCPBA)
- Hydrogen peroxide (H2O2, 50% w/w) with ammonium molybdate catalyst
- Peracetic acid
- Sodium and potassium periodates
- Sodium percarbonate and sodium perborate
- Magnesium monoperphthalate
- Urea-H2O2 complexes
Among these, hydrogen peroxide with ammonium molybdate catalyst in protic solvents (water, methanol, ethanol, propanol, isopropanol, n-butanol, isobutanol, or mixtures with acids like acetic acid) is preferred for its efficiency and greener profile.
The oxidation is typically carried out in dichloromethane or similar solvents, under controlled conditions to avoid over-oxidation or degradation.
Alternative Oxidation Methods
- Another approach involves the use of 2,2,6,6-tetramethylpiperidinyloxy free radical (TEMPO) mediated oxidation in the presence of calcium hypochlorite, potassium bromide, sodium bicarbonate, and sodium hypochlorite. This method is conducted in solvents such as dichloromethane, tetrahydrofuran (THF), toluene, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) at low temperatures (0–5°C) for 1–2 hours, yielding the methanesulfonyl derivative with good selectivity.
Avoidance of Hazardous Reagents
- The improved processes avoid hazardous reagents such as cyanogen chloride gas and heavy metal oxidants like manganese dioxide (MnO2), which are traditionally used but pose safety and environmental concerns. Instead, safer catalysts like lanthanum chloride heptahydrate and recyclable oxidants like chloranil are employed for aromatization and oxidation steps.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Aromatization | DDQ, chloranil, lanthanum chloride | Methylene chloride, toluene | 25–150°C (65–70°C preferred) | Recyclable chloranil preferred to avoid heavy metals |
| Oxidation (methylthio to methanesulfonyl) | mCPBA, H2O2 + ammonium molybdate, TEMPO + Ca(ClO)2 | Dichloromethane, protic solvents, DMSO, THF | 0–25°C (varies) | H2O2 + ammonium molybdate preferred for green chemistry |
| Purification | Crystallization | Isopropanol | Room temperature | Removes impurities such as tetrachloro hydroquinone |
Research Findings and Yields
The overall yield for the preparation of methyl 2-methanesulfonylpyrimidine-5-carboxylate from methyl 2-methylsulfanyl-pyrimidine-5-carboxylate is approximately 45.5% based on methyl isobutyrylacetate starting material.
Use of hydrogen peroxide with ammonium molybdate catalyst in protic solvents achieves efficient oxidation with minimized environmental impact and good yields.
TEMPO-mediated oxidation offers mild conditions and high selectivity, suitable for scale-up and industrial applications.
Avoidance of toxic gases and heavy metals improves safety and product purity, facilitating commercial manufacture.
Summary Table of Oxidation Methods
| Oxidant System | Solvent(s) | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| mCPBA | Dichloromethane | Ambient | High reactivity, well-known | Expensive, generates waste |
| H2O2 + Ammonium molybdate | Protic solvents (MeOH, EtOH, water mixtures) | Ambient | Green, cost-effective, catalytic | Requires catalyst optimization |
| TEMPO + Ca(ClO)2 + additives | DCM, THF, DMSO | 0–5°C | Mild, selective, scalable | Requires careful temperature control |
| Traditional MnO2 | Various | Elevated | Effective | Toxic, heavy metal contamination |
Chemical Reactions Analysis
Types of Reactions: methyl 2-methanesulfonylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives.
Scientific Research Applications
methyl 2-methanesulfonylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Effects and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Electronic and Reactivity Differences
- Methanesulfonyl vs. Chloro/Thiol : The methanesulfonyl group in the target compound is more electron-withdrawing than chloro () or thiol (), enhancing electrophilicity at the 2-position for Suzuki-Miyaura couplings .
- Ester Variations : Methyl esters (target compound, ) confer lower molecular weight and higher volatility compared to ethyl esters (), impacting bioavailability .
- Trifluoromethyl vs. Cyano: The -CF₃ group () increases lipophilicity by ~0.5 logP units compared to -CN (), favoring blood-brain barrier penetration in drug design .
Solubility and Stability
Biological Activity
Methyl 2-methanesulfonylpyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
This compound belongs to the class of pyrimidine derivatives characterized by the presence of a methanesulfonyl group. The synthesis typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride, followed by esterification with methyl alcohol. This compound has shown promise as a scaffold for further chemical modifications aimed at enhancing biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity.
- Inhibition of Cancer Cell Proliferation : A study reported that derivatives of sulfonylpyrimidines, including this compound, inhibited the growth of various cancer cell lines such as MiaPaCa-2 (pancreatic carcinoma) and HeLa (cervical carcinoma). The compounds showed over 50% inhibition at concentrations around , indicating potent antiproliferative effects against tumor cells while sparing normal cells .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to act as a mild alkylating agent, modifying thiol groups in proteins, which disrupts critical cellular functions necessary for cancer cell survival .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
- Inhibition of Pathogenic Bacteria : Studies have identified sulfonylpyrimidines as potent inhibitors against Staphylococcus aureus sortase A, a key enzyme involved in bacterial virulence. The compound acts through covalent modification of cysteine residues in the active site of the enzyme, leading to effective inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MiaPaCa-2 | Mild alkylation of thiols | |
| Anticancer | HeLa | Disruption of cellular signaling pathways | |
| Antimicrobial | Staphylococcus aureus | Not specified | Covalent modification of sortase A |
Clinical Implications
The potential therapeutic applications of this compound extend beyond cancer treatment. Its ability to inhibit key enzymes in pathogenic bacteria suggests that it could be developed into novel antimicrobial agents. Furthermore, ongoing research is focusing on optimizing its structure to enhance selectivity and reduce off-target effects.
Q & A
Q. How to standardize metadata for sharing synthetic protocols of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
